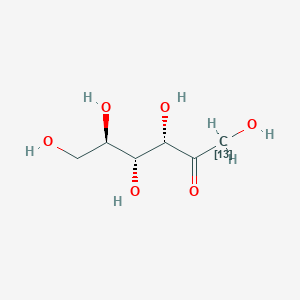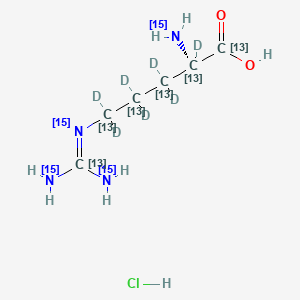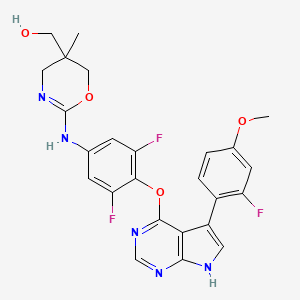
Hpk1-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 28 (Hpk1-IN-28) is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 plays a crucial role in regulating immune cell functions, particularly T cell activation and proliferation. By inhibiting HPK1, this compound has shown potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-28 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final step involves coupling the intermediate with a suitable linker to form the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-28 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Hpk1-IN-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell functions, particularly T cell activation and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, due to its ability to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
Hpk1-IN-28 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is involved in the phosphorylation of the adaptor protein SLP-76, which plays a critical role in T cell receptor (TCR) signaling. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing TCR signaling and promoting T cell activation and proliferation. This mechanism is particularly relevant in the context of cancer immunotherapy, where enhanced T cell responses can lead to improved anti-tumor immunity .
Comparison with Similar Compounds
Hpk1-IN-28 is unique among HPK1 inhibitors due to its high potency and selectivity. Similar compounds include:
Compound M074-2865: Identified through virtual screening, with an IC50 value of 2.93 μM.
ISM9182A: A novel HPK1 inhibitor with nanomolar potency and high selectivity.
RGT-197: Demonstrates significant anti-tumor efficacy in preclinical models.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C25H22F3N5O4 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[2-[3,5-difluoro-4-[[5-(2-fluoro-4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol |
InChI |
InChI=1S/C25H22F3N5O4/c1-25(10-34)9-30-24(36-11-25)33-13-5-18(27)21(19(28)6-13)37-23-20-16(8-29-22(20)31-12-32-23)15-4-3-14(35-2)7-17(15)26/h3-8,12,34H,9-11H2,1-2H3,(H,30,33)(H,29,31,32) |
InChI Key |
OLAZOTSEYGDCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=NC=NC4=C3C(=CN4)C5=C(C=C(C=C5)OC)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


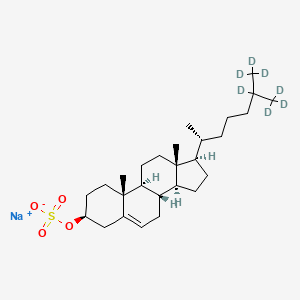
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
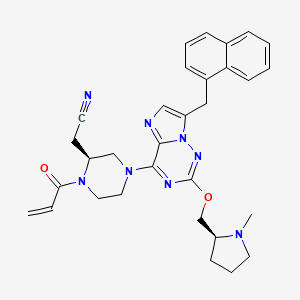
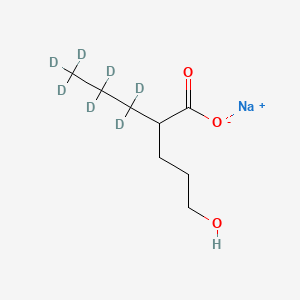

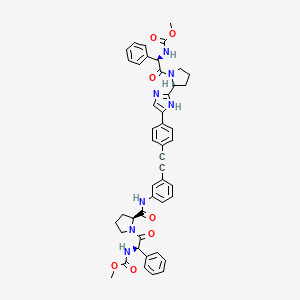
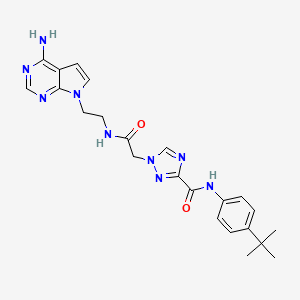
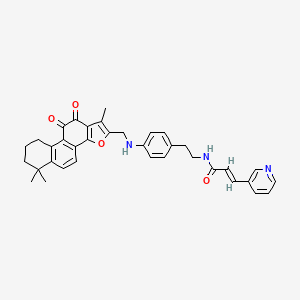
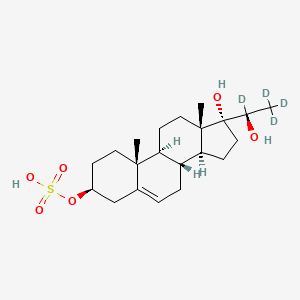
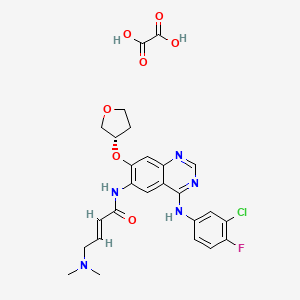
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
